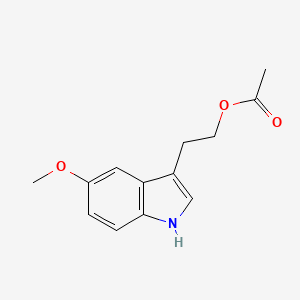
2-(5-methoxy-1H-indol-3-yl)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-methoxy-1H-indol-3-yl)ethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 2-(5-methoxy-1H-indol-3-yl)ethyl acetate, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically begins with 5-methoxyindole derivatives. Acylation using ethyl oxalyl chloride or acetic anhydride under anhydrous conditions (e.g., dichloromethane solvent, triethylamine base) introduces the acetyl group. Optimization involves:
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution at the indole C3 position.
- Temperature : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .
- Validation : Confirm structure via 1H-NMR (e.g., δ 7.5–7.1 ppm for indole protons) and LC-MS .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Key Functional Groups :
- Methoxy group (C5) : Enhances electron density in the indole ring, directing electrophilic substitution to C2/C3.
- Acetate ester (C3) : Participates in hydrolysis (acid/base) to yield carboxylic acid derivatives.
- Reactivity :
- Oxidation : The indole ring can form quinone-like structures under strong oxidants (e.g., KMnO₄).
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the indole ring to indoline derivatives .
Advanced Research Questions
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
- Challenges :
- Disorder : Flexible ethyl acetate side chains may cause crystallographic disorder.
- Twinned crystals : Common in indole derivatives due to stacking interactions.
- Solutions :
- Use SHELXL for refinement: Apply restraints for bond lengths/angles and utilize TWIN commands for twinned data.
- Validate with ORTEP-3 for thermal ellipsoid visualization .
- Example : A related bis-indolylalkane structure (C28H24N2O2) refined with R-factor < 0.05 using SHELXL .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory vs. cytotoxic effects).
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to purported targets (e.g., COX-2).
Q. What methodological strategies are recommended for studying the pharmacological mechanisms of indole-acetate derivatives?
- In Vitro :
- Enzyme Assays : Measure inhibition of kinases (e.g., JAK2) using fluorescence polarization.
- Cellular Uptake : Track compound localization via fluorescent tagging (e.g., BODIPY conjugates).
- In Vivo :
- Pharmacokinetics : Assess bioavailability using LC-MS/MS after oral administration in rodent models.
- Metabolite Profiling : Identify phase I/II metabolites via high-resolution mass spectrometry .
Q. Key Recommendations
- Structural Analysis : Prioritize single-crystal X-ray diffraction with SHELX refinement for unambiguous confirmation .
- Biological Studies : Use orthogonal assays (e.g., Western blot + ELISA) to validate activity claims .
- Synthetic Reproducibility : Document reaction parameters (e.g., moisture control, inert atmosphere) to mitigate batch variability .
属性
CAS 编号 |
6127-51-1 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC 名称 |
2-(5-methoxy-1H-indol-3-yl)ethyl acetate |
InChI |
InChI=1S/C13H15NO3/c1-9(15)17-6-5-10-8-14-13-4-3-11(16-2)7-12(10)13/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI 键 |
HVYLYRVBNPNNMU-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCC1=CNC2=C1C=C(C=C2)OC |
规范 SMILES |
CC(=O)OCCC1=CNC2=C1C=C(C=C2)OC |
同义词 |
O-acetyl-5-methoxytryptophenol O-acetyl-5-methoxytryptophol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















